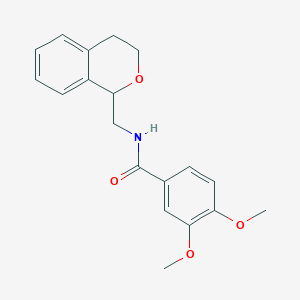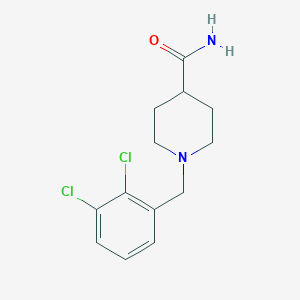![molecular formula C19H15Cl3N2OS B5217984 2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase).
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of BTK, a protein kinase that plays a crucial role in B-cell signaling. BTK is involved in the activation of several downstream signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent inhibitory effects on B-cell proliferation and survival. In addition, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. TAK-659 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and systemic lupus erythematosus.
Advantages and Limitations for Lab Experiments
One of the advantages of using TAK-659 in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of B-cell signaling pathways, which can be useful in studying the role of B-cells in various diseases. However, one limitation of using TAK-659 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the potential use of BTK inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective BTK inhibitors that can be used in the treatment of a wider range of diseases. Finally, further research is needed to fully understand the mechanisms of action of BTK inhibitors like TAK-659 and their potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been described in several research articles. One such method involves the reaction of 3,4-dichlorobenzoyl chloride with 5-propyl-2-aminothiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product.
Scientific Research Applications
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been studied for its potential therapeutic applications in several diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer, BTK inhibitors like TAK-659 have shown promise in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune diseases, BTK inhibitors have been studied for their potential to treat rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS/c1-2-5-16-17(11-8-9-14(21)15(22)10-11)23-19(26-16)24-18(25)12-6-3-4-7-13(12)20/h3-4,6-10H,2,5H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULTQCFZSFHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)


![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)

![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
